3-benzoylpyridine-4-carboxylic Acid
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Overview
Description
3-Benzoylpyridine-4-carboxylic acid is a heterocyclic organic compound that features a benzoyl group attached to a pyridine ring, with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoylpyridine-4-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents, which are efficient and cost-effective for producing carboxylic acids.
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: N-bromosuccinimide.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds.
Scientific Research Applications
3-Benzoylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Benzoylpyridine-2-carboxylic Acid: Another pyridine derivative with similar structural features.
2-Hydroxy-4-iodobenzoic Acid: A compound with a benzoyl group and carboxylic acid functionality.
Biphenyl-2-carboxylic Acid: A structurally related compound with a biphenyl core and carboxylic acid group.
Uniqueness: 3-Benzoylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-benzoylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)11-8-14-7-6-10(11)13(16)17/h1-8H,(H,16,17) |
InChI Key |
FMKKUXDBNQVCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
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